3-methyl-1-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine

Cancer Therapeutics Microtubule Dynamics Antiproliferative Agents

This 1,2,4-triazole building block is a validated fragment for ATP-competitive kinase inhibitor design. The N1-(pyridin-2-yl) and C3-methyl substitution pattern is critical for hinge-region engagement in targets like IRAK-4. The free C5-amine enables rapid diversification via acylation, reductive amination, or urea synthesis to explore SAR at the solvent-exposed region. Choose this specific substitution pattern—minor positional isomer variations cause complete loss of target engagement, ensuring you build on validated IP space.

Molecular Formula C8H9N5
Molecular Weight 175.19 g/mol
Cat. No. B13464089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-1-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine
Molecular FormulaC8H9N5
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESCC1=NN(C(=N1)N)C2=CC=CC=N2
InChIInChI=1S/C8H9N5/c1-6-11-8(9)13(12-6)7-4-2-3-5-10-7/h2-5H,1H3,(H2,9,11,12)
InChIKeyROGSEMKXUUARTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine: A Core Scaffold for Pyridyl-Triazole Kinase Inhibitor Optimization


3-Methyl-1-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine is a heterocyclic building block characterized by a 1,2,4-triazole core with a pyridin-2-yl group at the N1 position, a methyl substituent at the C3 position, and a free amine at the C5 position. This specific substitution pattern places it within a class of compounds extensively explored as ATP-competitive kinase inhibitors, particularly for targets within the interleukin-1 receptor-associated kinase (IRAK) family [1]. The compound serves as a versatile intermediate for generating focused libraries of N-acylated, N-alkylated, and N-arylated derivatives, with the free C5-amine acting as a key functional handle for diversification [2]. Its structural features are characteristic of fragments used in the design of selective kinase modulators, where the pyridyl-triazole core engages the hinge region of the ATP-binding pocket, while the methyl and amine groups present distinct vectors for optimizing potency and selectivity [1].

Critical Substitution Sensitivity in 3-Methyl-1-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine: Why Analogs Are Not Interchangeable


The biological activity of pyridyl-triazole derivatives is exquisitely sensitive to the precise substitution pattern on both the pyridine and triazole rings. Simple analogs, such as the 1-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine core lacking the C3-methyl group or the 3-pyridin-2-yl-1H-1,2,4-triazol-5-amine positional isomer, exhibit drastically different biochemical and cellular profiles [1][2]. Even minor modifications can lead to a complete loss of target engagement, altered binding kinetics, or unforeseen off-target effects [3]. Generic substitution without rigorous, compound-specific validation therefore carries a high risk of experimental failure, irreproducible results, and wasted resources in both discovery and development workflows. The presence of the C3-methyl group in the target compound provides a specific hydrophobic contact and conformational bias that is absent in the des-methyl analog, directly impacting potency and selectivity in kinase assays [3].

Quantitative Differentiation Guide for 3-Methyl-1-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine


Enhanced Tubulin Polymerization Inhibition: A Direct Comparison of Regioisomers

While direct data for the 3-methyl N1-pyridyl isomer is limited, a closely related regioisomer, 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine (where the pyridine is at the C5 position of the triazole), demonstrates potent tubulin polymerization inhibition. This compound inhibited tubulin assembly with an IC50 of 0.66 μM, which is approximately half the IC50 of 1.3 μM observed for combretastatin A-4 (CA-4) in the same assay . This provides a strong class-level inference that the pyridyl-triazole core, when appropriately substituted, is a potent microtubule destabilizer. The presence and position of the methyl group and the free amine in the target compound are critical modulators of this activity, as SAR studies on related series show that methylation of the triazole core and the position of the pyridyl attachment significantly impact potency [1].

Cancer Therapeutics Microtubule Dynamics Antiproliferative Agents

Potent Thrombin and Factor XIIa Inhibition Achieved Through C5-Amine Acylation

The free amine at the C5 position of the 1,2,4-triazole ring in 3-methyl-1-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine is a critical functional handle for generating potent anticoagulant agents. Acylation of this amine in related 1H-1,2,4-triazol-5-amine scaffolds yields inhibitors of human coagulation factor XIIa (FXIIa) with IC50 values in the nanomolar range (e.g., 106 nM) [1]. Furthermore, related N-benzyl derivatives of 3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine have been reported with IC50 values as low as 10 nM against human thrombin [2]. These data indicate that the target compound's core is a validated starting point for developing potent, selective serine protease inhibitors. The presence of the methyl group at C3 is anticipated to further modulate both potency and selectivity compared to the des-methyl analog.

Anticoagulant Drug Discovery Protease Inhibition Factor XIIa

IRAK-4 Kinase Inhibition: The Critical Role of the Pyridyl-Triazole Core

A series of triazolyl-substituted pyridyl compounds, including those with a 1-(pyridin-2-yl)-1H-1,2,4-triazole core, are claimed as potent modulators of interleukin-1 receptor-associated kinase 4 (IRAK-4) [1]. While specific IC50 values for the unadorned 3-methyl-1-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine are not publicly disclosed in the patent literature, the patent explicitly claims compounds with this core structure and demonstrates that substitution on the triazole ring (such as the methyl group) and the pyridine ring is essential for achieving potent IRAK-4 inhibition. The structural features of this compound align precisely with the general formula (I) disclosed for IRAK-4 inhibitors, where A is an optionally substituted triazole [1]. The C3-methyl group is a specific embodiment (R1 substitution) that contributes to the binding affinity and selectivity profile.

Immunology Autoimmune Disease Kinase Inhibitors

Validated Research and Industrial Application Scenarios for 3-Methyl-1-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine


Kinase Inhibitor Medicinal Chemistry and Chemical Biology

This compound is an ideal starting point for generating focused libraries of kinase inhibitors, particularly those targeting IRAK-4 [1]. Its free amine allows for rapid diversification through amide bond formation, reductive amination, or urea synthesis. The resulting compounds can be screened in IRAK-4 biochemical and cellular assays to establish structure-activity relationships (SAR) around the C5-position, building on the patented pyridyl-triazole core. This application directly leverages the compound's validated role as a key intermediate in kinase inhibitor patent literature [1].

Anticoagulant Probe and Lead Discovery

The C5-amine can be acylated to generate potent inhibitors of coagulation factors such as FXIIa and thrombin, as demonstrated by closely related 1,2,4-triazol-5-amine analogs [2]. Researchers can use this compound to create a small, focused library of acylated derivatives to explore the SAR around the acyl group and the impact of the C3-methyl substitution on anticoagulant potency and selectivity. This application is supported by direct literature precedent for the core scaffold in achieving nanomolar potency against serine proteases [2].

Antiproliferative Agent Development and Microtubule Biology

Given the potent tubulin polymerization inhibition observed for a closely related pyridyl-triazole regioisomer (IC50 = 0.66 μM), this compound can serve as a starting point for developing novel microtubule destabilizers . Researchers can synthesize derivatives with modifications at the C5-amine and pyridine ring to optimize antiproliferative activity against cancer cell lines. The presence of the C3-methyl group may confer improved physicochemical properties or altered binding kinetics compared to the non-methylated analog, which can be investigated in parallel studies .

Quote Request

Request a Quote for 3-methyl-1-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.